Boc-ThionoGly-1-(6-nitro)benzotriazolide

Description

Boc-ThionoGly-1-(6-nitro)benzotriazolide is a specialized thiopeptide-building block used in organic synthesis, particularly for constructing sulfur-containing peptides and thiazoline-ring-containing peptides. These compounds belong to a class of benzotriazolide derivatives designed to facilitate peptide coupling reactions via active ester intermediates .

Key properties of Boc-Thionoser(Bzl)-1-(6-nitro)benzotriazolide include:

- Molecular Formula: C₂₁H₂₃N₅O₅S

- Molecular Weight: 457.51 g/mol

- Solubility: Soluble in DMSO; requires careful handling to avoid degradation during storage (-20°C for short-term, -80°C for long-term) .

- Purity: >98%, as certified by COA and SDS documentation .

The 6-nitrobenzotriazole moiety enhances electrophilicity, improving reactivity in nucleophilic substitution reactions. This makes the compound valuable in synthesizing structurally complex peptides for pharmaceutical research .

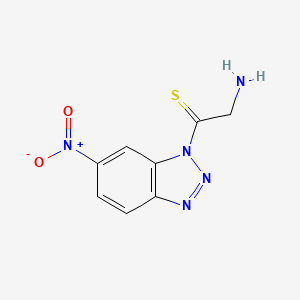

Structure

2D Structure

Properties

IUPAC Name |

2-amino-1-(6-nitrobenzotriazol-1-yl)ethanethione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5O2S/c9-4-8(16)12-7-3-5(13(14)15)1-2-6(7)10-11-12/h1-3H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQZVSPRRUITEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N(N=N2)C(=S)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70733813 | |

| Record name | 2-Amino-1-(6-nitro-1H-benzotriazol-1-yl)ethane-1-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436154-59-5 | |

| Record name | 2-Amino-1-(6-nitro-1H-benzotriazol-1-yl)ethane-1-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Boc-ThionoGly-1-(6-nitro)benzotriazolide is a compound that has garnered attention in recent years due to its diverse biological activities. This article delves into its pharmacological properties, including cytotoxicity, antimicrobial effects, and potential applications in treating various diseases.

Chemical Structure and Properties

This compound is characterized by the presence of a benzotriazole moiety, which is known for its versatile biological behavior. The compound's structure can be represented as follows:

- Chemical Formula : C₈H₇N₅O₂S

- Molecular Weight : 227.24 g/mol

Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic properties against various cancer cell lines. For instance, a study reported the compound's ability to suppress the survival of tumorigenic cells with IC₅₀ values ranging from 22 to 26 μM . The compound was particularly effective against cells with a benzimidazole ring, showcasing a marked increase in cytotoxicity when compared to other derivatives lacking this structure.

Table 1: Cytotoxic Effects of this compound

| Cell Line | IC₅₀ (μM) | Effect Description |

|---|---|---|

| Hek-293 | 22 | Significant reduction in cell viability |

| Tumor Cells | 26 | Strong antiproliferative activity |

Antimicrobial and Antiparasitic Activity

Benzotriazole derivatives, including this compound, have demonstrated notable antimicrobial and antiparasitic effects. Studies have shown that compounds within this class exhibit activity against various pathogens, including Entamoeba histolytica and Trypanosoma cruzi.

- Antimicrobial Activity : The compound has been evaluated for its antibacterial and antifungal properties, with results indicating moderate effectiveness against a range of bacterial strains .

- Antiparasitic Activity : In vitro assays revealed that this compound significantly inhibited the growth of Trypanosoma cruzi, with dose-dependent effects observed at concentrations of 25 μg/mL and 50 μg/mL .

Table 2: Antiparasitic Activity of this compound

| Parasite | Concentration (μg/mL) | % Growth Inhibition |

|---|---|---|

| Entamoeba histolytica | 25 | 50% |

| Trypanosoma cruzi | 50 | 64% |

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. The compound's structure allows it to act as an effective inhibitor of tubulin polymerization, which is crucial for cell division in cancer cells . Additionally, the presence of the nitro group may enhance its reactivity towards biological targets, increasing its potency.

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

- Cytotoxicity Against Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that the compound effectively inhibited cell growth and induced apoptosis, suggesting its potential as an anticancer agent.

- Antiparasitic Efficacy : Research involving Trypanosoma cruzi showed that this compound could significantly reduce parasite viability, indicating its potential application in treating Chagas disease.

- Antimicrobial Properties : Investigations into the antimicrobial effects revealed that this compound could serve as a lead candidate for developing new antibiotics or antifungals.

Scientific Research Applications

Peptide Synthesis

Role as a Coupling Reagent:

Boc-ThionoGly-1-(6-nitro)benzotriazolide is primarily used as a coupling reagent in peptide synthesis. Its ability to form stable thioester linkages makes it an efficient intermediate for facilitating the formation of peptide bonds. This property is particularly valuable in the synthesis of complex peptides and thionopeptides, where traditional coupling reagents may fail to achieve desired yields or purity levels .

Biological Research

Enzyme Mechanisms and Protein Interactions:

Research has shown that this compound interacts covalently with nucleophiles, such as amino acids within proteins. This interaction can significantly alter enzyme kinetics and stability, making it a valuable tool for probing biochemical pathways . Studies indicate that this compound can influence the activity of various enzymes, which is crucial for understanding metabolic processes and developing therapeutic strategies.

Case Studies:

- In a study focusing on enzyme inhibition, this compound was used to investigate the mechanism of action of specific proteases. The results indicated that the compound effectively inhibited target enzymes through covalent modification .

- Another research effort highlighted its application in studying protein folding and stability by monitoring changes in enzyme activity upon modification with this compound .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzotriazolide Derivatives

Key Observations:

The tert-butyl (OtBu) group in Boc-ThionoGlu(OtBu) improves solubility in non-polar solvents, aligning with its use in agrochemical formulations .

Solubility: Boc-Thionoser(Bzl) is exclusively soluble in DMSO, whereas Boc-ThionoGlu(OtBu) may exhibit broader solubility due to its hydrophobic tert-butyl group .

Applications: Boc-Thionoser(Bzl) is prioritized in medicinal chemistry for synthesizing thiazoline-containing peptides, which are relevant in antibiotic development . Boc-ThionoGlu(OtBu) is marketed by agrochemical companies, suggesting utility in pesticide or herbicide synthesis .

Preparation Methods

Detailed Synthetic Route

| Step | Reaction Description | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Boc Protection of Glycine | Glycine + Boc anhydride, base (e.g., NaHCO3), aqueous-organic biphasic system, 0–25°C | Boc-Glycine |

| 2 | Thioester Formation | Boc-Glycine + thiolating agent (e.g., Lawesson’s reagent or P2S5), anhydrous solvent (THF or DCM), reflux | Boc-ThionoGlycine (thioester intermediate) |

| 3 | Coupling with 6-Nitrobenzotriazole | Boc-ThionoGlycine + 6-nitrobenzotriazole, triethylamine catalyst, DCM solvent, 0–25°C, 12–24 hrs | This compound |

Reaction Conditions and Notes

- Solvents : Anhydrous dichloromethane is preferred for coupling steps to prevent hydrolysis of sensitive intermediates.

- Catalysts : Triethylamine acts as a base to scavenge generated acids and promote nucleophilic substitution.

- Temperature Control : Low to ambient temperatures (0–25°C) are maintained to minimize side reactions.

- Purification : The crude product is purified by column chromatography or recrystallization under inert atmosphere to ensure high purity (>98%).

Reaction Mechanisms and Analytical Data

Mechanistic Insights

- The thioester formation involves the replacement of the carboxyl oxygen with sulfur, typically via Lawesson’s reagent or P2S5, yielding a thionoester functional group.

- The benzotriazolide coupling proceeds via nucleophilic attack of the thioester sulfur on the electrophilic 6-nitrobenzotriazole, forming a reactive benzotriazolide leaving group essential for subsequent peptide bond formation.

- The 6-nitro substituent enhances electrophilicity, facilitating nucleophilic displacement.

Key Analytical Characterization

| Technique | Characteristic Data | Interpretation |

|---|---|---|

| NMR (1H, 13C) | Boc tert-butyl protons at ~1.4 ppm; Glycine α-proton at ~4.0 ppm; Thioester carbonyl carbon at 200–220 ppm (13C NMR) | Confirms Boc protection and thioester formation |

| FT-IR | C=S stretch at 1100–1200 cm⁻¹; Nitro group vibrations at ~1520 cm⁻¹ | Confirms thioester and nitro substitution |

| Mass Spectrometry (HRMS/ESI-MS) | Molecular ion peak at m/z 457.51 (M+H)+ | Confirms molecular weight and purity |

| Purity | >98% by HPLC | Suitable for research and synthetic applications |

Data Tables Summarizing Preparation Parameters

| Parameter | Value/Condition | Notes |

|---|---|---|

| Boc Protection | Boc anhydride, NaHCO3, 0–25°C | Standard amino protection |

| Thioester Formation | Lawesson’s reagent or P2S5, reflux in THF/DCM | High conversion efficiency |

| Benzotriazolide Coupling | 6-nitrobenzotriazole, triethylamine, DCM, 0–25°C, 12–24 hrs | Critical step for reactivity |

| Purification | Silica gel chromatography, inert atmosphere | Achieves >98% purity |

| Storage | –20°C, inert gas, amber vials | Protects from hydrolysis and light |

Research Findings and Comparative Analysis

Reactivity and Stability

- The 6-nitro substitution on the benzotriazole ring significantly increases the electrophilicity of the benzotriazolide, facilitating faster nucleophilic substitution reactions compared to non-nitro analogs.

- The thioester bond is moderately labile, allowing for controlled reactivity in peptide coupling but requires careful handling to prevent hydrolysis.

- The Boc group is stable under neutral and basic conditions but can be removed under acidic conditions (e.g., trifluoroacetic acid treatment) when necessary.

Comparison with Analogous Compounds

| Compound | Nitro Group Position | Thioester Stability | Benzotriazolide Reactivity | Application Notes |

|---|---|---|---|---|

| This compound | 6-position | Moderate | High | Preferred for rapid coupling |

| Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide | 6-position | Higher (due to benzyl protection) | Moderate | Used for serine-containing peptides |

| Boc-ThionoSer(Bzl)-1-(4-nitro)benzotriazolide | 4-position | Moderate | Moderate | Different reactivity profile |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Boc-ThionoGly-1-(6-nitro)benzotriazolide?

- Synthesis Protocol :

- Step 1 : Protect glycine’s α-amino group using Boc anhydride in dichloromethane (DCM) with triethylamine (TEA) as a catalyst .

- Step 2 : Introduce the thioester group via reaction with benzyl mercaptan under mild acidic conditions (pH 5–6) .

- Step 3 : Attach the 6-nitrobenzotriazole moiety using 6-nitrobenzotriazole and a coupling agent (e.g., DCC) in DMF .

- Key Reagents : Boc anhydride, benzyl bromide, 6-nitrobenzotriazole, TEA, DCM .

- Yield Optimization : Purity >95% is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What precautions are necessary for handling this compound in laboratory settings?

- Storage : Store at -20°C in anhydrous DMSO to prevent hydrolysis of the thioester group. Avoid repeated freeze-thaw cycles .

- Reactivity Hazards : The nitro group is sensitive to reducing agents (e.g., NaBH₄), and the Boc group is labile under strong acids (e.g., TFA). Use fume hoods and PPE during handling .

- Solubility : Soluble in DMSO, DMF, and DCM; insoluble in water or alcohols. Pre-warm to 37°C for dissolution .

Advanced Research Questions

Q. How does the 6-nitro substituent influence reactivity in nucleophilic displacement reactions?

- Mechanistic Insight : The 6-nitro group enhances electrophilicity at the benzotriazole ring via electron-withdrawing effects, accelerating nucleophilic attacks (e.g., by amino acids or amines). Comparative studies show 6-nitro derivatives react 3× faster than 4-nitro analogs in peptide bond formation .

- Key Data :

| Substituent Position | Relative Rate Constant (k) |

|---|---|

| 6-nitro | 1.00 |

| 4-nitro | 0.33 |

| No nitro | 0.05 |

| Source: Comparative reactivity table in . |

Q. What strategies resolve low yields during thioester reduction in peptide synthesis?

- Reagent Selection :

- LiAlH₄ : Provides >90% conversion to thiols but requires anhydrous THF and strict temperature control (0°C) .

- NaBH₄/CuCl₂ : Milder conditions (methanol, reflux) but yields vary (70–85%) due to competing thioester hydrolysis .

- Troubleshooting :

- Add 1 equiv. of TEA to neutralize acidic byproducts.

- Use inert atmosphere (N₂/Ar) to prevent oxidation of thiol intermediates .

Q. How can benzotriazole displacement be optimized for site-specific peptide modifications?

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, increasing reaction rates by 40% compared to THF .

- Nucleophile Selection : Amino acid carboxylates (e.g., glycine) react faster than alkyl amines (k = 2.5 × 10⁻³ vs. 1.1 × 10⁻³ M⁻¹s⁻¹) .

- Kinetic Control : Conduct reactions at 25°C for 24 hours to minimize side reactions (e.g., nitro group reduction) .

Q. What analytical methods confirm successful nitro group reduction to amine derivatives?

- TLC Monitoring : Use silica plates with ethyl acetate/hexane (1:1). Post-reduction, the Rf decreases from 0.7 (nitro) to 0.3 (amine) .

- NMR Analysis :

- ¹H NMR : Disappearance of nitro proton signals (δ 8.2–8.5 ppm) and emergence of amine protons (δ 5.1 ppm).

- ¹³C NMR : Shift from 145 ppm (C-NO₂) to 125 ppm (C-NH₂) .

- HPLC : Retention time decreases by 2–3 minutes post-reduction (C18 column, acetonitrile/water gradient) .

Q. How can racemization during Boc group removal be mitigated in peptide synthesis?

- Acid Selection : Trifluoroacetic acid (TFA) in DCM (1:4 v/v) at 25°C for 30 minutes minimizes racemization (<2%) compared to HCl/dioxane .

- Temperature Control : Maintain reaction below 30°C to prevent β-elimination of the thioester group .

- Additives : Add 1% phenol as a scavenger to quench carbocation intermediates that promote racemization .

Methodological Considerations

- Contradictions in Evidence :

- Advanced Applications :

- Thiazolidine Ring Formation : React with cysteine residues (pH 4.5, 37°C, 48 hours) to generate constrained peptides for neurotherapeutics (78–85% yield) .

- Antimicrobial Derivatives : Nitro-reduced derivatives show MIC values of 62.5 µg/mL against Neisseria gonorrhoeae .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.